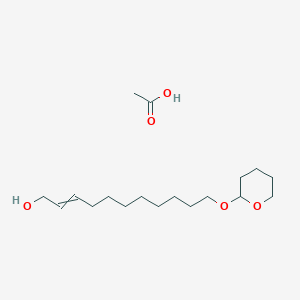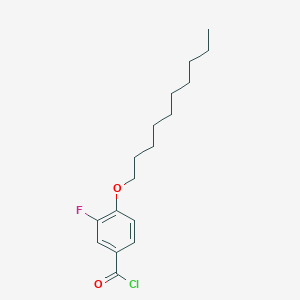
4-(Decyloxy)-3-fluorobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Decyloxy)-3-fluorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a decyloxy group at the 4-position and a fluorine atom at the 3-position, along with a benzoyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-3-fluorobenzoyl chloride typically involves multiple steps starting from simpler aromatic compounds. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Diazotization: Formation of a diazonium salt from the amine.
Sandmeyer Reaction: Replacement of the diazonium group with a fluorine atom.
Alkylation: Introduction of the decyloxy group via a Williamson ether synthesis.
Acylation: Introduction of the benzoyl chloride group using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
化学反应分析
Types of Reactions
4-(Decyloxy)-3-fluorobenzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, although the presence of the electron-withdrawing fluorine and benzoyl chloride groups can make it less reactive.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Alcohols and Amines: Formed from reduction reactions.
科学研究应用
4-(Decyloxy)-3-fluorobenzoyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and protein modifications.
作用机制
The mechanism of action of 4-(Decyloxy)-3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity can be exploited in the modification of proteins and other biomolecules, potentially affecting their function and activity.
相似化合物的比较
Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
3-Fluoro-4-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of a decyloxy group.
4-(Octyloxy)-3-fluorobenzoyl chloride: Similar structure but with an octyloxy group instead of a decyloxy group.
Uniqueness
4-(Decyloxy)-3-fluorobenzoyl chloride is unique due to the combination of its decyloxy and fluorine substituents, which can impart specific physical and chemical properties. The long alkyl chain (decyloxy group) can influence the compound’s solubility and interaction with other molecules, while the fluorine atom can affect its reactivity and stability.
属性
CAS 编号 |
112669-78-0 |
|---|---|
分子式 |
C17H24ClFO2 |
分子量 |
314.8 g/mol |
IUPAC 名称 |
4-decoxy-3-fluorobenzoyl chloride |
InChI |
InChI=1S/C17H24ClFO2/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(18)20)13-15(16)19/h10-11,13H,2-9,12H2,1H3 |
InChI 键 |
PUQYWKVWDVTSKW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
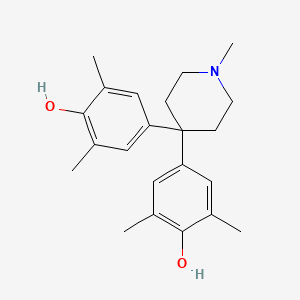
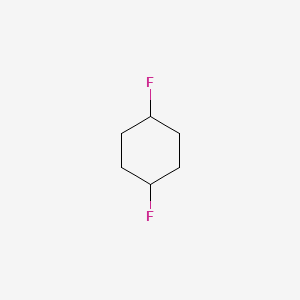
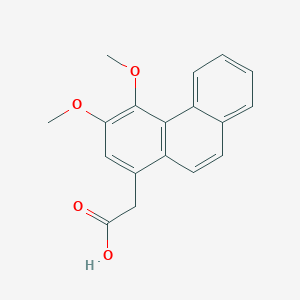

![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
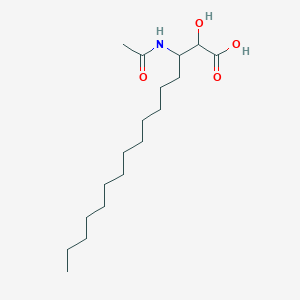
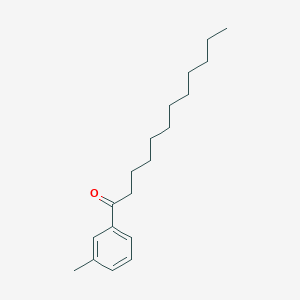
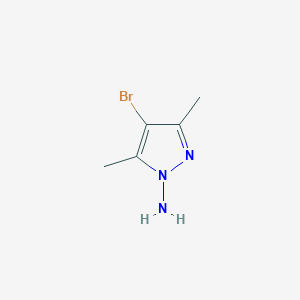


![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
